[Rucl(P-cymene)((S)-xylbinap)]CL
Description
Foundational Principles of Enantioselective Catalysis in Organic Synthesis
Enantioselective catalysis, also known as asymmetric catalysis, is a cornerstone of modern organic synthesis. It involves the use of a chiral catalyst to steer a chemical reaction in favor of producing one of two enantiomers—mirror-image isomers of a chiral molecule. wikipedia.org Enantiomers often exhibit distinct biological activities; for example, one enantiomer of a drug may be therapeutic while the other is inactive or even harmful. numberanalytics.com The fundamental principle of enantioselective catalysis lies in creating a chiral environment around the reacting molecules. This is achieved by using a chiral catalyst, which, by being chiral itself, interacts differently with the transition states leading to the two possible enantiomeric products. wikipedia.org This difference in interaction lowers the activation energy for the formation of one enantiomer over the other, resulting in an enantiomeric excess (ee) of the desired product. wikipedia.orgyoutube.com
The effectiveness of an enantioselective catalyst is determined by its ability to create a well-defined and sterically demanding chiral pocket. This forces the substrate to approach the catalytic center in a specific orientation, thus dictating the stereochemical outcome of the reaction. youtube.com Chiral ligands coordinated to a metal center are the most common way to achieve this. wikipedia.org The electronic properties of both the metal and the ligand also play a crucial role in the catalytic activity and selectivity.
Historical Context and Evolution of Ruthenium-Based Catalysts for Asymmetric Transformations
The development of ruthenium-based catalysts for asymmetric transformations has a rich history. While the first use of ruthenium in water oxidation dates back to 1959, its application in asymmetric catalysis gained significant momentum in the latter half of the 20th century. mdpi.com Early research focused on developing catalysts for asymmetric hydrogenation, a key reaction for producing chiral alcohols and amines. The discovery that chiral phosphine (B1218219) ligands, when coordinated to a ruthenium center, could induce high levels of enantioselectivity was a major breakthrough.
Over the decades, the field has evolved significantly, with the design and synthesis of a vast array of chiral ligands and ruthenium complexes. researchgate.net This has led to the development of highly efficient and selective catalysts for a wide range of asymmetric reactions beyond hydrogenation, including transfer hydrogenation, C-H functionalization, and cross-coupling reactions. researchgate.netchemimpex.comacs.org The continuous refinement of these catalysts, driven by a deeper understanding of reaction mechanisms and catalyst structure-activity relationships, has been instrumental in advancing the field of asymmetric synthesis. researchgate.net
Strategic Importance of [RuCl(p-cymene)((S)-xylbinap)]Cl as a Prominent Chiral Ruthenium Catalyst
This compound, also known as Chloro(S)-(-)-2,2'-bis[di(3,5-xylyl)phosphino]-1,1'-binaphthylruthenium(II) chloride, is a prominent member of the chiral Ruthenium(II)-arene complex family. chemimpex.comtcichemicals.comtcichemicals.com Its strategic importance stems from its robust performance and versatility in asymmetric catalysis. The catalyst features a ruthenium(II) center coordinated to a p-cymene (B1678584) ligand and the bulky, chiral bisphosphine ligand (S)-xylbinap. smolecule.com This specific combination of ligands creates a highly effective and stereochemically defined catalytic environment.
The (S)-xylbinap ligand, with its binaphthyl backbone, provides a rigid and well-defined chiral scaffold. The bulky 3,5-xylyl substituents on the phosphorus atoms further enhance the steric hindrance, which is crucial for achieving high enantioselectivity. The p-cymene ligand, an arene, helps to stabilize the ruthenium center and can be easily modified to fine-tune the catalyst's electronic and steric properties.
Overview of Key Catalytic Applications and Research Domains for this compound
The primary application of this compound lies in the field of asymmetric catalysis, where it has proven to be a highly effective catalyst for several key transformations. chemimpex.comsmolecule.com
Key Catalytic Applications:
Asymmetric Hydrogenation: This is one of the most prominent applications of the catalyst. It is used for the enantioselective hydrogenation of various substrates, including ketones and imines, to produce chiral alcohols and amines with high enantiomeric purity. smolecule.com
Cross-Coupling Reactions: The catalyst has been explored for its potential in enantioselective cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds in the synthesis of complex chiral molecules. smolecule.com
C-H Activation Reactions: Research has also delved into the use of this catalyst for enantioselective C-H activation, a powerful tool for creating new molecules by functionalizing otherwise inert carbon-hydrogen bonds. smolecule.com
Research Domains:
The versatility and effectiveness of this compound have made it a valuable tool in several research domains:
Pharmaceutical Synthesis: The ability to synthesize enantiomerically pure compounds is critical in the pharmaceutical industry, and this catalyst is employed in the development of new drugs. chemimpex.com
Fine Chemical Production: The catalyst is used in the synthesis of high-value chiral intermediates for the fine chemical industry. chemimpex.com
Materials Science: There is growing interest in utilizing this catalyst for the development of advanced materials, such as polymers with specific chiral properties. chemimpex.comchemimpex.com
Properties
CAS No. |
944451-25-6 |
|---|---|
Molecular Formula |
C62H62Cl2P2Ru |
Molecular Weight |
1041.1 g/mol |
IUPAC Name |
[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);dichloride |
InChI |
InChI=1S/C52H48P2.C10H14.2ClH.Ru/c1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;1-8(2)10-6-4-9(3)5-7-10;;;/h9-32H,1-8H3;4-8H,1-3H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
CBZXDZCPCDMKJU-UHFFFAOYSA-L |
SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.Cl[Ru]Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.[Cl-].[Cl-].[Ru+2] |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Characterization of Rucl P Cymene S Xylbinap Cl
Synthetic Pathways for Chiral Bisphosphine Ligands: Focus on (S)-XylBINAP Synthesis
The chiral integrity and catalytic efficacy of the final ruthenium complex are fundamentally derived from its bisphosphine ligand, (S)-XylBINAP. The synthesis of this ligand is a multi-step process that demands precise control over stereochemistry.
The foundation of (S)-XylBINAP is the axially chiral 1,1'-binaphthyl scaffold. The synthesis typically begins with the resolution of racemic 1,1'-bi-2-naphthol (B31242) (BINOL). orgsyn.org A widely adopted method for this resolution involves the use of a chiral resolving agent, such as N-benzylcinchonidinium chloride, which forms diastereomeric co-crystals with one enantiomer of BINOL, allowing for their separation. orgsyn.org For instance, (R)-BINOL can be selectively crystallized from a solution containing racemic BINOL and N-benzylcinchonidinium chloride. orgsyn.org The enantiomerically pure BINOL is then converted into a more reactive intermediate, commonly the bistriflate, by reaction with triflic anhydride (B1165640) in the presence of a base like pyridine. orgsyn.org This transformation is crucial as it sets the stage for the subsequent introduction of the phosphine (B1218219) groups.
The atropisomeric stability of the BINAP framework, arising from restricted rotation around the C1–C1′ bond of the binaphthyl system, is a key feature. smolecule.comwikipedia.org This restricted rotation creates a stable, non-superimposable mirror-image configuration, which is essential for inducing chirality in catalytic reactions. smolecule.com
With the enantiomerically pure BINAP backbone established as a bistriflate, the next critical step is the introduction of the di(3,5-xylyl)phosphino groups. This is typically achieved through a nickel-catalyzed cross-coupling reaction. orgsyn.orgacs.org The bistriflate of (S)-BINOL is reacted with a diarylphosphine, in this case, di(3,5-xylyl)phosphine, in the presence of a nickel catalyst, such as [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl2dppe). orgsyn.org The reaction is generally carried out in a high-boiling solvent like dimethylformamide (DMF) and in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). orgsyn.org
Alternative phosphination strategies involve the use of secondary phosphine oxides. For instance, diarylphosphine oxides can be coupled with the BINOL bistriflate using palladium catalysis. orgsyn.org The resulting phosphine oxides are then reduced to the desired phosphines using a suitable reducing agent like silanes. nih.gov The bulky 3,5-xylyl substituents on the phosphorus atoms are not merely decorative; they play a crucial role in creating a rigid, three-dimensional chiral pocket around the future metal center, which is vital for high enantioselectivity in catalysis. smolecule.com
Complexation Chemistry of Ruthenium Precursors with p-Cymene (B1678584) and (S)-XylBINAP
The assembly of the final ruthenium complex involves the coordination of the ruthenium metal center with both the p-cymene and the newly synthesized (S)-XylBINAP ligands.
The synthesis of [RuCl(p-cymene)((S)-xylbinap)]Cl typically proceeds through a ligand exchange reaction starting from a suitable ruthenium precursor. smolecule.com A common precursor is the dimeric complex, [RuCl2(p-cymene)]2. rsc.org This dimer reacts with the (S)-XylBINAP ligand in an appropriate solvent. The bidentate (S)-XylBINAP ligand displaces the bridging chlorides and one p-cymene ligand per ruthenium center is typically retained, leading to the formation of the monomeric complex. The general procedure involves reacting the ruthenium precursor with p-cymene and the (S)-xylbinap ligand under inert conditions, followed by isolation and purification using techniques like crystallization or chromatography. smolecule.com
The coordination of the ruthenium to the p-cymene ligand results in a "piano-stool" geometry, a common structural motif for half-sandwich arene-metal complexes. nih.govacs.orgmdpi.com The (S)-XylBINAP ligand chelates to the ruthenium center through its two phosphorus atoms.
Ensuring the diastereomeric and enantiomeric purity of the final complex is paramount for its effectiveness as an asymmetric catalyst. The use of enantiomerically pure (S)-XylBINAP is the primary factor in controlling the enantiomeric excess of the final product.
During the complexation, there is the potential for the formation of diastereomers if the coordination of the chiral ligand to the metal center can occur in multiple, energetically distinct ways. However, the rigid C2-symmetric nature of the BINAP backbone and the steric bulk of the xylyl groups often direct the complexation to favor the formation of a single diastereomer. acs.org The kinetic control of the ligand substitution and chelation process plays a significant role in achieving high diastereomeric purity. acs.org Careful control of reaction conditions such as temperature and solvent can further influence the stereochemical outcome.
Advanced Spectroscopic and Analytical Characterization Techniques for Complex Verification
A suite of advanced analytical techniques is employed to unequivocally confirm the structure, composition, and purity of the synthesized this compound complex.
Interactive Data Table: Spectroscopic and Analytical Data for this compound
| Technique | Parameter | Typical Observation | Reference |
| ³¹P{¹H} NMR | Chemical Shift (δ) | A single resonance, indicating the equivalence of the two phosphorus atoms in the C2-symmetric ligand environment. The specific shift is characteristic of the complexed phosphine. | nih.govacs.orgrsc.org |
| ¹H NMR | Aromatic & Aliphatic Protons | Complex multiplets in the aromatic region corresponding to the protons of the xylbinap and p-cymene ligands. Distinct signals for the methyl and isopropyl protons of the p-cymene ligand. | nih.govacs.org |
| ¹³C NMR | Carbon Signals | A multitude of signals corresponding to the inequivalent carbon atoms in the complex. Signals for the p-cymene and xylbinap ligands can be assigned based on their characteristic chemical shifts. | acs.orgresearchgate.net |
| Mass Spectrometry | Molecular Ion Peak | A peak corresponding to the mass of the cationic fragment [RuCl(p-cymene)((S)-xylbinap)]⁺. The isotopic pattern for ruthenium is a key identifier. | nih.govacs.org |
| X-ray Crystallography | Solid-State Structure | Provides the definitive three-dimensional structure, confirming the coordination geometry, bond lengths, and bond angles, including the η⁶-coordination of the p-cymene ligand and the chelation of the xylbinap ligand. | mdpi.comacs.org |
| Elemental Analysis | %C, %H | The experimentally determined percentages of carbon and hydrogen should match the calculated values for the molecular formula C₆₂H₆₂Cl₂P₂Ru. | acs.org |
Detailed Research Findings:
NMR Spectroscopy: ³¹P{¹H} NMR spectroscopy is particularly informative. A single peak in the spectrum confirms the C2-symmetry of the coordinated XylBINAP ligand. For related ruthenium-phosphine complexes, these shifts are often observed in a specific range, distinguishing them from the free ligand. nih.govacs.org ¹H and ¹³C NMR provide a complete map of the organic ligands, with the coordination to the ruthenium causing characteristic shifts in the signals of the protons and carbons near the metal center. acs.orgresearchgate.net
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is commonly used to identify the molecular ion of the cationic part of the complex, [RuCl(p-cymene)((S)-xylbinap)]⁺. nih.govacs.org The observed mass-to-charge ratio and the characteristic isotopic distribution of ruthenium provide strong evidence for the complex's identity.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The integration of the signals corresponds to the number of protons in a given environment, while the chemical shifts and coupling constants reveal the electronic environment and connectivity of the protons. For the p-cymene ligand, a characteristic set of signals is expected: a septet for the isopropyl methine proton and a doublet for the two diastereotopic isopropyl methyl groups. The four aromatic protons of the cymene ring typically appear as two distinct doublets. The numerous protons of the (S)-xylbinap ligand appear in the aromatic region of the spectrum, often as a complex series of multiplets.
³¹P NMR spectroscopy is particularly informative for phosphorus-containing ligands. For this compound, the two phosphorus atoms of the bidentate xylbinap ligand are chemically equivalent in many symmetric complexes, giving rise to a single sharp resonance. However, due to the chiral and often crowded environment, two distinct signals (an AX spin system) can sometimes be observed, confirming the coordination of both phosphorus atoms to the ruthenium center. The chemical shift of these signals is indicative of the electron density and coordination environment of the phosphorus nuclei.
Table 1: Expected ¹H and ³¹P NMR Spectral Data for this compound Note: Specific chemical shifts (δ) can vary based on the solvent and experimental conditions. The data below represents typical regions for the structural motifs.
| Nucleus | Ligand Moiety | Expected Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | p-Cymene (aromatic CH) | 5.0 - 6.0 | Doublets |
| ¹H | p-Cymene (isopropyl CH) | 2.5 - 3.5 | Septet |
| ¹H | p-Cymene (isopropyl CH₃) | 1.0 - 1.5 | Doublet |
| ¹H | p-Cymene (ring CH₃) | 2.0 - 2.5 | Singlet |
| ¹H | (S)-xylbinap (naphthyl & xylyl) | 6.5 - 8.5 | Multiplets |
| ¹H | (S)-xylbinap (xylyl CH₃) | 2.0 - 2.5 | Singlets |
| ³¹P | (S)-xylbinap (P atoms) | 20 - 40 | Singlet or AX System |
Utilization of X-ray Crystallography for Solid-State Structure Determination
In this arrangement, the planar aromatic ring of the p-cymene ligand occupies three coordination sites (a facial η⁶-coordination). The remaining three sites are occupied by the two phosphorus atoms of the chelating (S)-xylbinap ligand and one chloride ligand. The second chloride ion acts as a counter-ion in the crystal lattice. The axial chirality of the (S)-xylbinap ligand, arising from restricted rotation around the binaphthyl C1-C1' bond, establishes a rigid and well-defined chiral pocket around the metal center, which is critical for its function in asymmetric catalysis. smolecule.com The bulky 3,5-xylyl groups on the phosphorus atoms further contribute to this steric environment.
Table 2: Key Structural Features of this compound from Crystallographic Analysis Note: While a full crystallographic dataset is not publicly available, these parameters are based on reported structural analyses of this complex and closely related analogues.
| Parameter | Description | Typical Value/Observation |
| Coordination Geometry | Geometry around the Ru(II) center. | Pseudo-octahedral ("Piano-Stool") |
| η⁶-p-cymene | Coordination mode of the arene ligand. | Facial, occupying three sites. |
| (S)-xylbinap | Coordination mode of the phosphine ligand. | Bidentate, chelating through two P atoms. |
| Ru-P Bond Lengths | Distance between Ruthenium and Phosphorus. | ~2.28 - 2.31 Å |
| Ru-Cl Bond Length | Distance between Ruthenium and the coordinated Chloride. | ~2.40 - 2.45 Å |
| P-Ru-P Bite Angle | Angle formed by the P-Ru-P chelate ring. | ~85 - 95° |
Mass Spectrometry and Elemental Analysis for Compositional Confirmation
Mass spectrometry (MS) and elemental analysis are fundamental techniques used to confirm the molecular weight and elemental composition of this compound.
High-resolution mass spectrometry, typically using electrospray ionization (ESI-MS), is used to determine the mass-to-charge ratio (m/z) of the complex. For this compound, the analysis is expected to show a prominent peak corresponding to the cation, [RuCl(p-cymene)((S)-xylbinap)]+, formed by the loss of the chloride counter-ion. The measured isotopic distribution pattern of this cation, which is unique due to the presence of ruthenium and chlorine isotopes, must match the theoretical pattern, providing definitive confirmation of the elemental composition.
Elemental analysis provides the percentage by mass of carbon and hydrogen in the compound. The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula, C₆₂H₆₂Cl₂P₂Ru. Agreement between the experimental and theoretical values, typically within a ±0.4% margin, validates the purity and empirical formula of the synthesized complex.
Table 3: Compositional Data for this compound
| Analysis Technique | Parameter | Formula | Theoretical Value |
| Molecular Formula | --- | C₆₂H₆₂Cl₂P₂Ru | --- |
| Molecular Weight | --- | C₆₂H₆₂Cl₂P₂Ru | 1041.10 g/mol |
| ESI-MS (Cation) | Mass-to-Charge (m/z) | [C₆₂H₆₂ClP₂Ru]⁺ | 1005.28 |
| Elemental Analysis | Carbon (%C) | C₆₂H₆₂Cl₂P₂Ru | 71.53% |
| Elemental Analysis | Hydrogen (%H) | C₆₂H₆₂Cl₂P₂Ru | 6.00% |
Catalytic Applications of Rucl P Cymene S Xylbinap Cl in Asymmetric Transformations
Asymmetric Hydrogenation Reactions Mediated by [RuCl(p-cymene)((S)-xylbinap)]Cl
One of the most powerful applications of this compound and its derivatives is in asymmetric hydrogenation. nih.gov These catalysts are capable of transferring molecular hydrogen to prochiral substrates with high levels of stereocontrol, yielding chiral molecules that are crucial building blocks for pharmaceuticals and fine chemicals. chemimpex.comthieme-connect.de The catalyst's effectiveness stems from the precise steric and electronic environment created by the (S)-xylbinap ligand around the ruthenium center.
Enantioselective Hydrogenation of Ketones
The enantioselective hydrogenation of ketones to produce chiral secondary alcohols is a hallmark application of this catalytic system. tcichemicals.comtcichemicals.comtcichemicals.com Often, the active catalyst is generated in situ from a precursor like this compound in combination with a chiral diamine ligand, such as 1,2-diphenylethylenediamine (DPEN) or 1,1-di(4-anisyl)-2-isopropyl-1,2-ethylenediamine (DAIPEN), and a base. nih.gov
The Ru-XylBINAP system demonstrates a broad substrate scope, effectively hydrogenating a variety of functionalized and unfunctionalized ketones. Aromatic ketones, including those with both primary and secondary alkyl moieties, are particularly well-suited substrates, consistently yielding the corresponding chiral alcohols with excellent enantioselectivity. nih.gov
The catalyst is also effective for more complex substrates. For instance, heteroaromatic ketones like 4,5,6,7-tetrahydrobenzofuran-4-one can be hydrogenated to the desired alcohol with high enantiomeric excess (96% ee) without degradation of the furan (B31954) ring. nih.gov Even sterically demanding and electronically modified ketones, such as 2,2,2-trifluoroacetophenone, are hydrogenated with a high degree of enantioface selection. nih.gov
However, the performance can be influenced by the specific substitution pattern on the substrate. For example, in the hydrogenation of substituted 1-tetralones, the optimal ligand combination may vary depending on the position of the substituents. nih.gov While highly effective for many ketones, the catalyst's utility for purely aliphatic, unfunctionalized ketones can be more limited, a common challenge in asymmetric hydrogenation.
Table 1: Asymmetric Hydrogenation of Various Ketones with a Ru-XylBINAP/Diamine System Catalyst system typically involves a combination like RuCl₂[(S)-xylbinap][(S)-daipen] and a base.
| Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Acetophenone (B1666503) | (R)-1-Phenylethanol | 99% | nih.gov |
| 1'-Acetonaphthone | (R)-1-(1-Naphthyl)ethanol | 99% | nih.gov |
| 2'-Acetonaphthone | (R)-1-(2-Naphthyl)ethanol | 99% | nih.gov |
| 2,2,2-Trifluoroacetophenone | (R)-2,2,2-Trifluoro-1-phenylethanol | 96% | nih.gov |
| 1-Tetralone | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | 98% | nih.gov |
Achieving high enantioselectivity is paramount in asymmetric catalysis. With the this compound system, a key strategy is the careful selection of the chiral ligands. The (S)-xylbinap ligand, with its sterically demanding 3,5-xylyl groups on the phosphorus atoms, proved to be superior to less bulky ligands like TolBINAP for improving enantiomeric excess. For example, the hydrogenation of acetophenone with a TolBINAP-based catalyst yielded the product in 80% ee, whereas switching to a XylBINAP-based catalyst under optimized conditions boosted the ee to a near-perfect 99%. nih.gov
The combination of the diphosphine ligand with a chiral diamine ligand, such as (S,S)-DPEN or (S)-DAIPEN, creates a highly effective chiral environment. nih.govfigshare.com This "dual chirality" approach allows for fine-tuning of the catalyst to match a specific substrate, maximizing the stereochemical outcome. The choice of base and solvent also plays a crucial role in the catalytic activity and selectivity.
For substrates with pre-existing stereocenters, achieving a high diastereomeric ratio (dr) is essential. The mechanism of these Ru-diamine-diphosphine catalysts involves a concerted, six-membered transition state where the ketone substrate interacts with both the metal center and the amine ligand. nih.gov This well-defined transition state allows for excellent discrimination between the prochiral faces of the ketone, which also leads to high diastereoselectivity when a chiral center is already present elsewhere in the molecule.
Asymmetric Hydrogenation of Imines and their Derivatives
The synthesis of chiral amines through the asymmetric hydrogenation of imines is another critical transformation, as these products are vital intermediates for many physiologically active compounds. researchgate.net Ruthenium complexes containing chiral diphosphine ligands, similar in structure to this compound, have proven to be highly effective for this purpose. nih.gov
Catalytic systems composed of ruthenium, a chiral diphosphine (like Xyl-Skewphos, a related ligand), and a chiral diamine (like DPEN) demonstrate high reactivity and enantioselectivity in the hydrogenation of N-arylimines. researchgate.net These reactions can achieve high turnover numbers, affording the desired chiral amines in up to 99% enantiomeric excess. researchgate.net
The substrate scope includes imines derived from a range of aromatic and heteroaromatic ketones. researchgate.net The mechanism for imine hydrogenation can differ from that of ketones, often requiring acidic conditions to protonate the imine, which can influence the reaction pathway and the stereochemical outcome. nih.gov Computational studies on related Ru(II)Cl(η⁶-p-cymene) systems suggest that the reaction proceeds through an ionic mechanism that correctly predicts the observed configuration of the amine product. nih.gov This catalytic method provides a direct and efficient route to optically active amines, which are otherwise challenging to synthesize. tcichemicals.com
Table 2: Asymmetric Hydrogenation of N-Aryl Imines with a Related Ru-Xyl-Skewphos/DPEN System
| Substrate Class | Enantiomeric Excess (ee) | Reference |
| N-Aryl imines from aromatic ketones | Up to 99% | researchgate.net |
| N-Aryl imines from heteroaromatic ketones | High | researchgate.net |
| Ferrocenyl and vinylic imines | High | researchgate.net |
Enantioselective Hydrogenation of Olefins
The asymmetric hydrogenation of olefins is a fundamental reaction for creating stereogenic centers. Ruthenium complexes featuring BINAP-type ligands, a family to which XylBINAP belongs, are renowned for this transformation. youtube.com The catalyst this compound is specifically indicated for the asymmetric hydrogenation of olefins in addition to ketones. tcichemicals.comtcichemicals.com
While detailed substrate tables for this specific catalyst are less common in the literature than for ketones, the general reactivity of related Ru-BINAP systems provides significant insight. Cationic complexes of the type [RuX(binap)(arene)]Y have been shown to be highly efficient catalysts for the hydrogenation of various functionalized olefins, including allylic alcohols. iupac.org For example, geraniol (B1671447) can be hydrogenated to (S)-citronellol with high enantioselectivity using a Ru-BINAP catalyst, a key step in the synthesis of α-tocopherol (vitamin E). iupac.orgorgsyn.org
The success of these hydrogenations often depends on the presence of a coordinating functional group near the double bond, which helps to anchor the substrate to the chiral catalyst, enabling effective stereodifferentiation. nih.gov The development of catalysts for unfunctionalized, purely alkyl-substituted olefins remains a significant challenge, though progress has been made with other metals like iridium. nih.gov For suitable olefinic substrates, particularly those with coordinating functionality, the this compound system and its relatives offer a powerful tool for enantioselective synthesis. nih.gov
Mechanistic Elucidation of Rucl P Cymene S Xylbinap Cl Catalysis
Proposed Catalytic Cycles for Asymmetric Hydrogenation and Transfer Hydrogenation
The catalytic utility of [RuCl(p-cymene)((S)-xylbinap)]Cl extends to both asymmetric hydrogenation, using molecular hydrogen (H₂), and asymmetric transfer hydrogenation, which employs organic hydrogen sources like 2-propanol or formic acid. smolecule.comkanto.co.jp While the overarching goal of both processes is the enantioselective reduction of a substrate, the specific mechanistic pathways differ.
A key step in many catalytic applications of similar ruthenium-arene complexes involves the generation of a catalytically active species through the dissociation of the arene ligand. nih.govulisboa.pt However, for transfer hydrogenation reactions proceeding via an outer-sphere hydride transfer mechanism, the arene ligand is generally retained on the metal center. nih.gov In some instances, the displacement of the arene ligand is a crucial step for catalytic activity. ulisboa.pt
Active Species Generation and Resting States within the Catalytic Cycle
The precatalyst, this compound, is typically activated to generate the catalytically active species. This often involves the removal of the chloride ligand to create a vacant coordination site for the substrate. In solution, a small fraction of the precatalyst may dissociate the p-cymene (B1678584) ligand to form a highly reactive species. nih.gov This dissociation can be influenced by factors such as solvent and temperature. nih.gov
Hydrogen Activation Pathways and the Role of the Ruthenium Metal Center
In asymmetric hydrogenation, the ruthenium center plays a pivotal role in the activation of molecular hydrogen. The mechanism likely involves the coordination of H₂ to the coordinatively unsaturated ruthenium center, followed by heterolytic cleavage to form a ruthenium hydride species. This hydride is then transferred to the coordinated substrate. The ruthenium center can cycle between Ru(II) and Ru(IV) oxidation states during this process. nih.gov
For transfer hydrogenation, the mechanism is different. The catalyst does not typically activate gaseous hydrogen. kanto.co.jp Instead, a hydride is generated from the hydrogen donor, such as 2-propanol, and transferred to the ruthenium center. This ruthenium hydride species is the active catalyst that reduces the substrate. mdpi.com The nature of the anionic ligand can influence the ability of the complex to activate H₂; for instance, replacing the chloride ligand with a more dissociative triflate (OTf) group can enable the catalyst to be active for hydrogenation with molecular hydrogen. kanto.co.jp
Stereochemical Control Elements Dictated by Ligand Architecture
The high enantioselectivity achieved with the this compound catalyst is a direct consequence of the specific arrangement of its ligands around the ruthenium center. The chiral (S)-xylbinap ligand and the p-cymene arene ligand work in concert to create a highly stereochemically defined environment.
The Critical Role of the Chiral (S)-XylBINAP Ligand in Enantioselectivity
The (S)-xylbinap ligand, a derivative of the binaphthyl backbone, is the primary source of chirality in the complex. smolecule.com Its C₂-symmetric, atropisomeric structure creates a well-defined chiral pocket around the metal center. This chirality is transferred to the substrate during the catalytic reaction, leading to the preferential formation of one enantiomer of the product. smolecule.com
The bulky 3,5-xylyl groups on the phosphine (B1218219) atoms of the xylbinap ligand play a crucial role in creating a sterically congested environment. smolecule.com This steric hindrance dictates how the substrate can approach and coordinate to the ruthenium center, effectively blocking certain orientations and favoring those that lead to the desired enantiomer. nih.gov The electronic properties of the xylbinap ligand, specifically its strong donor characteristics, also contribute to the stability and reactivity of the catalyst. nih.gov
Influence of the p-Cymene Arene Ligand on Catalyst Reactivity and Selectivity
The η⁶-coordinated p-cymene ligand serves to stabilize the ruthenium metal center and modulate its reactivity. While it is often considered a "spectator" ligand in that it may remain coordinated throughout the catalytic cycle in certain reactions like transfer hydrogenation, its presence is not benign. nih.govulisboa.pt The size and electronic nature of the arene ligand can influence the catalyst's activity. nih.gov For instance, increasing the size of the arene ligand can diminish catalytic ability. nih.gov
Investigation of Transition State Structures and their Influence on Enantioselectivity
The enantioselectivity of the this compound catalyzed reactions is ultimately determined by the relative energies of the diastereomeric transition states leading to the two possible enantiomeric products. Understanding the structure of these transition states is key to explaining the observed stereochemical outcomes.
Computational studies, such as Density Functional Theory (DFT), have been employed to model the transition state structures. nih.gov These models often reveal crucial non-covalent interactions, such as CH-π interactions between the substrate and the ligands, which stabilize the favored transition state. The steric repulsion between the substrate and the bulky xylyl groups of the (S)-xylbinap ligand in the disfavored transition state is a major factor in directing the stereoselectivity. nih.gov
For example, in the hydrogenation of aromatic ketones, a "fence-like" arrangement of the methyl groups on the xylbinap ligand can create significant repulsive interactions with the bulky aryl group of the ketone in the disfavored transition state, leading to high enantioselectivity. nih.govacs.org The precise geometry of the transition state, including the coordination of the substrate and the orientation of the ligands, is a delicate balance of steric and electronic factors that collectively govern the enantiomeric excess of the product.
Ligand Design and Modification Strategies for Enhanced Catalytic Performance of Ruthenium Xylbinap Systems
Modifications to the BINAP Backbone: Steric and Electronic Tuning
The XylBINAP ligand is a derivative of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and its performance can be significantly altered by modifying the binaphthyl backbone or the phosphorus substituents. The goal of these modifications is to adjust the steric and electronic environment around the metal center. researchgate.netrsc.org
Steric Tuning involves altering the size and shape of the ligand to control the substrate's approach to the catalytic site. Introducing bulkier substituents on the aryl groups of the phosphine (B1218219) can create a more defined chiral pocket, leading to higher enantioselectivity. For instance, replacing the xylyl groups in XylBINAP with even larger groups can enhance steric hindrance, which can be beneficial for the recognition of prochiral substrates. Conversely, reducing steric bulk might be necessary for larger substrates to access the metal center. The dihedral angle of the binaphthyl backbone also plays a crucial role; a larger angle generally leads to higher selectivity in certain reactions. nih.gov
Electronic Tuning refers to the modification of the ligand's electron-donating or electron-withdrawing properties. This directly influences the electron density at the ruthenium center, which in turn affects its reactivity and catalytic cycle. rsc.org Attaching electron-donating groups (e.g., methoxy, -OCH3) to the BINAP backbone increases the electron density on the ruthenium, which can enhance its catalytic activity in certain hydrogenation reactions. On the other hand, electron-withdrawing groups (e.g., trifluoromethyl, -CF3) decrease the electron density, which can be advantageous for other types of catalytic transformations.
The following table summarizes the conceptual effects of different substituents on the BINAP backbone:
| Modification Type | Substituent Example | Position on BINAP | Expected Effect on Catalyst |
| Steric | tert-Butyl | 3,5-positions of P-aryl groups | Increased steric bulk, potentially higher enantioselectivity for specific substrates. |
| Steric | Phenyl | 6,6'-positions of binaphthyl | Modified dihedral angle, influencing the chiral pocket. |
| Electronic | Methoxy (-OCH3) | 4,4'-positions of P-aryl groups | Electron-donating, increases electron density on Ru, may increase catalytic activity. |
| Electronic | Trifluoromethyl (-CF3) | 3,5-positions of P-aryl groups | Electron-withdrawing, decreases electron density on Ru, may alter reactivity profile. |
These modifications have been a fruitful area of research, leading to a library of BINAP derivatives, each tailored for specific catalytic applications. researchgate.net
Exploration of Alternative Arene Ligands to p-Cymene (B1678584)
The p-cymene ligand in [RuCl(p-cymene)((S)-xylbinap)]Cl serves as a stable, six-electron donor that occupies one face of the ruthenium center. nih.gov While effective, its role is not merely as a spectator. The nature of the arene ligand can influence the catalyst's stability, solubility, and electronic properties, and in some cases, its displacement is a key step in the catalytic cycle. ulisboa.pt Consequently, replacing p-cymene with other arene ligands is a viable strategy for catalyst optimization.
Researchers have investigated a range of alternative arene ligands, from simple substituted benzenes to more complex polycyclic aromatic hydrocarbons. The choice of arene can impact the catalyst in several ways:
Steric Effects : Larger arenes like hexamethylbenzene (B147005) or indane can increase the steric crowding around the metal, which may influence selectivity.
Electronic Effects : Arenes with electron-donating or electron-withdrawing substituents can modulate the Lewis acidity of the ruthenium center. For example, an arene with electron-withdrawing groups can make the metal center more electrophilic.
Lability : The strength of the bond between the arene and the ruthenium can be tuned. A more weakly bound arene might be more easily displaced, which is a necessary step in certain catalytic mechanisms, such as those in "hydrogen-borrowing" catalysis. nih.gov
The table below illustrates some alternative arene ligands and their potential impact on the ruthenium catalyst's performance compared to p-cymene.
| Alternative Arene Ligand | Key Feature | Potential Impact on Catalytic Performance |
| Benzene | Less sterically demanding | May allow for easier substrate access, potentially altering activity. |
| Hexamethylbenzene | More sterically demanding and electron-rich | Increased stability; may enhance enantioselectivity through greater steric influence. |
| m-Dichlorobenzene | Electron-withdrawing | Increases the electrophilicity of the ruthenium center, potentially altering reaction pathways. |
| Indane | Fused ring system | Can offer different steric profiles and stability compared to monocyclic arenes. |
The facile exchange of the p-cymene ligand under certain conditions, such as photochemical activation, opens pathways for creating tailor-made catalysts for specific applications. nih.gov
Design and Synthesis of Novel Chiral Phosphine Ligands Analogous to XylBINAP
While modifying existing ligands is a powerful tool, the development of entirely new chiral phosphine ligands analogous to XylBINAP represents a significant leap in catalyst design. tcichemicals.com The goal is to create novel scaffolds that can offer superior performance, exhibit different reactivity, or be more cost-effective to synthesize. nih.gov Chiral phosphine ligands are broadly categorized by the source of their chirality, which can be in the backbone (like BINAP) or at the phosphorus atom itself (P-chirogenic). tcichemicals.com
Recent research has explored various new backbones to replace the binaphthyl unit of XylBINAP:
Biindolyl Scaffolds : These have been used to create a new range of bisphosphine ligands through a concise and scalable synthesis, demonstrating high efficiency in asymmetric hydrogenations. nih.gov
[2.2]Paracyclophane-Based Ligands : Novel planar chiral bisphosphine ligands, such as PhPhanePHOS, have shown high catalytic activity in preliminary studies of asymmetric reactions. beilstein-archives.org
Ferrocenyl Phosphines : Ligands incorporating a ferrocene (B1249389) unit can feature both planar and central chirality, offering unique stereochemical environments and have been applied successfully in enantioselective reactions. rsc.org
The synthesis of these new ligands often involves innovative chemical strategies. For instance, the use of phosphine-boranes as intermediates has simplified the synthesis of P-chirogenic phosphine ligands, which were historically difficult to prepare. tcichemicals.com These novel ligands not only expand the toolkit for asymmetric catalysis but also deepen the understanding of how ligand architecture dictates catalytic outcomes.
Structure-Activity Relationships in Ruthenium-Chiral Phosphine Catalysts
Understanding the relationship between the three-dimensional structure of a catalyst and its performance (activity and selectivity) is crucial for rational catalyst design. epfl.ch For ruthenium-chiral phosphine complexes like this compound, several key structural parameters dictate their catalytic behavior.
Bite Angle : The P-Ru-P angle, or "bite angle," of the diphosphine ligand is a critical factor. Different ligands enforce different bite angles, which in turn affects the geometry of the active catalytic species and can have a profound impact on enantioselectivity.
Chiral Pocket : The arrangement of the aryl groups on the phosphine atoms and the ligand backbone creates a chiral environment or "pocket" around the metal center. The size and shape of this pocket determine how a prochiral substrate binds and, therefore, the stereochemical outcome of the reaction.
Ligand Flexibility : The conformational rigidity or flexibility of the ligand is also important. While a rigid ligand can provide a well-defined and highly selective catalytic site, some degree of flexibility may be necessary to accommodate a wider range of substrates or to facilitate steps in the catalytic cycle.
Electronic Properties : As discussed previously, the electron density at the ruthenium center, modulated by both the phosphine and arene ligands, is a key determinant of the catalyst's activity. Computational analyses and linear free-energy scaling relationships are increasingly used to predict how ligand electronics will affect catalytic performance. mdpi.com
By systematically studying how these structural and electronic features correlate with catalytic outcomes, chemists can move beyond trial-and-error approaches and rationally design new generations of ruthenium catalysts with enhanced activity and selectivity for desired chemical transformations. researchgate.net
Catalyst Performance Metrics and Optimization in Rucl P Cymene S Xylbinap Cl Mediated Reactions
Quantification of Catalytic Activity: Turn-Over Number (TON) and Turn-Over Frequency (TOF)
The catalytic activity of [RuCl(p-cymene)((S)-xylbinap)]Cl is quantified by two primary metrics: the Turn-Over Number (TON) and the Turn-Over Frequency (TOF). TON represents the total number of substrate molecules converted into product by a single molecule of the catalyst before it becomes deactivated. A high TON signifies a robust and stable catalyst. TOF, on the other hand, is the measure of the catalyst's activity per unit of time, typically expressed as the number of turnovers per hour (h⁻¹).
While specific TON and TOF values for this compound are highly dependent on the specific reaction, substrate, and conditions, research on analogous Ru-XylBINAP systems demonstrates the potential for exceptional catalytic efficiency. For instance, in the asymmetric hydrogenation of aromatic ketones, ruthenium complexes with XylBINAP ligands have achieved complete conversion with catalyst loadings as low as 0.1 mol%. nih.gov This low catalyst loading implies a very high TON, indicating that a small amount of the catalyst can produce a large quantity of the desired chiral product.
The pursuit of high TON and TOF is a central goal in optimizing catalytic processes. For instance, in related asymmetric hydrogenations, turnover numbers reaching into the millions have been reported for highly efficient iridium-based catalysts, setting a benchmark for what is achievable in this class of transformations. wikipedia.org For ruthenium-catalyzed systems, careful optimization of reaction parameters is crucial to maximizing these performance metrics.
Table 1: Illustrative Catalyst Loading and Conversion in Asymmetric Ketone Hydrogenation This table is based on data for analogous Ru(diphosphine)(diamine)Cl₂ complexes with 4,4'-substituted-xylBINAPs.
| Substrate | Catalyst Loading (mol%) | Conversion (%) | Enantiomeric Excess (ee, %) |
| Acetophenone (B1666503) | 0.1 | >99 | >99 |
| 2-Acetylthiophene | 0.1 | >99 | >99 |
| 1-Tetralone | 0.1 | >99 | >99 |
Strategies for Maximizing Enantiomeric Excess (ee) and Diastereomeric Ratio (dr)
The primary advantage of using a chiral catalyst like this compound lies in its ability to produce a single desired enantiomer or diastereomer of a chiral molecule. The success of this is measured by the enantiomeric excess (ee) or diastereomeric ratio (dr). Several strategies are employed to maximize these values.
A key strategy involves the modification of the catalyst structure itself. The (S)-xylbinap ligand, with its bulky 3,5-xylyl groups on the phosphorus atoms, creates a well-defined chiral environment around the ruthenium center. This steric hindrance plays a crucial role in differentiating between the two prochiral faces of the substrate, leading to high enantioselectivity. nih.gov
Furthermore, the concept of "dual modes of enantiocontrol" has been successfully applied in related systems. nih.gov This involves the use of both a chiral diphosphine ligand (like XylBINAP) and a chiral diamine co-ligand. The combination of these two chiral sources can lead to a synergistic effect, resulting in significantly higher enantioselectivities than what could be achieved with either chiral ligand alone. Structural studies of related Ru[(R)-4,4'-substituted-xylBINAP][(R,R)-DPEN]Cl₂ complexes have shown that substituents on the binaphthyl backbone and the xylyl groups create a "fence-like" structure that enhances the repulsive interactions with the substrate in the disfavored transition state, thereby increasing the enantiomeric excess of the product. nih.gov
Optimization of Reaction Parameters: Solvent Effects, Temperature, Pressure, and Catalyst Loading
The performance of this compound is highly sensitive to the reaction conditions. Systematic optimization of these parameters is essential to achieve high catalytic activity and selectivity.
Solvent Effects: The choice of solvent can significantly influence the reaction rate. In the asymmetric hydrogenation of geraniol (B1671447) using a related Ru-BINAP catalyst, the reaction rate was found to decrease in the order of methanol (B129727) > ethanol (B145695) > 1-propanol (B7761284) > 2-propanol. rsc.org However, importantly, the enantiomeric excess was found to be independent of the solvent in that particular study. rsc.org This suggests that while the solvent can affect the kinetics of the reaction, the intrinsic chiral recognition ability of the catalyst may not be significantly altered by the solvent environment in some cases.
Temperature: Temperature is a critical parameter that can affect both the reaction rate and the enantioselectivity. Generally, lower temperatures are favored for achieving higher enantiomeric excess, as this can amplify the small energy difference between the diastereomeric transition states leading to the two enantiomers. However, lower temperatures also lead to a decrease in the reaction rate. Therefore, a compromise must often be found to achieve an optimal balance between reaction speed and enantioselectivity.
Pressure: In hydrogenation reactions, the pressure of hydrogen gas is a key variable. For the hydrogenation of geraniol with a Ru-BINAP catalyst, it was observed that both the reaction rate and the enantioselectivity increased with an increase in hydrogen pressure. rsc.org This indicates that higher hydrogen concentrations can favor both the speed and the stereochemical outcome of the reaction.
Table 2: Influence of Reaction Parameters on Catalytic Performance (General Trends for Ru-BINAP Systems)
| Parameter | Effect on Reaction Rate | Effect on Enantioselectivity |
| Solvent | Dependent on substrate and specific solvent | Often independent, but can be system-dependent |
| Temperature | Increases with increasing temperature | Generally decreases with increasing temperature |
| Pressure (H₂) | Increases with increasing pressure | Can increase with increasing pressure |
| Catalyst Loading | Increases with increasing loading | Generally no direct effect, but can influence TON |
Kinetic Modeling and Rate Law Determination for this compound-Catalyzed Processes
Understanding the reaction kinetics is crucial for process optimization, scale-up, and elucidating the reaction mechanism. The development of a kinetic model and the determination of the rate law for a reaction catalyzed by this compound involve a systematic study of how the reaction rate changes with the concentration of reactants, catalyst, and any inhibitors or promoters.
For similar asymmetric transfer hydrogenation reactions catalyzed by Noyori-type ruthenium complexes, detailed kinetic studies have been performed. bath.ac.uk These studies often reveal complex kinetic behavior, including catalyst activation and deactivation pathways. For example, in some systems, an excess of base can act as a competitive inhibitor, while the active hydride species may undergo a first-order decay. researchgate.net
A general approach to determining the rate law involves conducting a series of experiments where the initial concentration of one component is varied while keeping the others constant. The reaction progress is monitored over time, often using techniques like spectroscopy (e.g., NMR, IR) or chromatography (e.g., GC, HPLC).
Based on the experimental data, a rate law can be proposed. For many catalytic reactions, a Michaelis-Menten-type kinetic model can be applied, which describes the relationship between the reaction rate and the substrate concentration. For the hydrogenation of geraniol with a Ru-BINAP catalyst, a kinetic model was developed based on a proposed reaction mechanism, and the model parameters were estimated from the experimental data. rsc.org
The rate law for a this compound-catalyzed hydrogenation might take a general form such as:
Rate = k [Catalyst]a [Substrate]b [H₂]c
where k is the rate constant, and a, b, and c are the reaction orders with respect to the catalyst, substrate, and hydrogen, respectively. The values of these orders provide insight into the reaction mechanism, such as which species are involved in the rate-determining step. More complex rate laws may be necessary to account for phenomena such as substrate inhibition or catalyst deactivation.
Catalyst Stability, Deactivation Pathways, and Recovery Methods
Investigation of Thermal and Chemical Stability of [RuCl(p-cymene)((S)-xylbinap)]Cl
The stability of this compound is a crucial factor for its handling, storage, and application in catalytic reactions.
Thermal Stability: Vendor specifications indicate that the compound should be stored at temperatures between 2 and 8 °C. chemimpex.comspectrumchemical.comsigmaaldrich.comsigmaaldrich.com One source suggests a decomposition temperature of over 100 °C. While specific, detailed public studies on its thermal decomposition profile are limited, this information suggests that elevated temperatures can lead to degradation of the complex.
Chemical Stability: The compound is known to be air-sensitive, indicating that it can be susceptible to oxidation. spectrumchemical.com Therefore, it is recommended to handle and store the catalyst under an inert atmosphere. The stability of the catalyst can also be influenced by the solvent and the reactants present in the catalytic system. For instance, in asymmetric hydrogenation reactions, the solvent can play a role in the stability of the active catalytic species. While comprehensive data on the solvent compatibility of this compound is not readily available in the public domain, the general practice with similar ruthenium-phosphine complexes involves the use of degassed solvents to prevent oxidative degradation.
A summary of the available stability information is presented in the table below.
| Parameter | Observation | Source(s) |
| Storage Temperature | 2 - 8 °C | chemimpex.comspectrumchemical.comsigmaaldrich.comsigmaaldrich.com |
| Decomposition Temperature | > 100 °C | |
| Air Sensitivity | Air-sensitive | spectrumchemical.com |
| Handling Recommendation | Store under inert gas | spectrumchemical.com |
Identification of Catalyst Deactivation Mechanisms (e.g., Aggregation, Ligand Dissociation, Oxidation)
Understanding the pathways through which a catalyst loses its activity is fundamental to developing strategies to mitigate these processes. For ruthenium-p-cymene complexes, several deactivation mechanisms have been proposed.
Ligand Dissociation: A primary deactivation pathway for ruthenium(II) p-cymene (B1678584) complexes is the dissociation of the p-cymene ligand. researchgate.netacs.org This can be a critical step in the catalytic cycle for some reactions, but under certain conditions, it can lead to the formation of inactive or less active ruthenium species. Studies on related ruthenium N-heterocyclic carbene (NHC) p-cymene complexes have investigated ligand dissociation as a potential deactivation route in transfer hydrogenation reactions. researchgate.net Facile arene ligand exchange has also been reported for other p-cymene ruthenium(II) complexes, which can be induced photochemically or occur spontaneously. acs.org
Oxidation: As an air-sensitive compound, oxidation of the ruthenium center or the phosphine (B1218219) ligand is a likely deactivation pathway. The phosphine ligands, such as (S)-xylbinap, can be oxidized to phosphine oxides, which are generally poor ligands for ruthenium, leading to a loss of catalytic activity.
Aggregation: The formation of ruthenium nanoparticles or clusters from the homogeneous catalyst can also lead to deactivation. This process of aggregation can be influenced by the reaction conditions, including temperature, solvent, and the concentration of the catalyst.
While these mechanisms are plausible for this compound, specific experimental studies detailing the predominant deactivation pathways for this particular complex are not extensively documented in publicly available literature.
Methodologies for Catalyst Recovery and Recycling in Homogeneous Systems
The high cost of ruthenium and the chiral ligand necessitates the recovery and recycling of the catalyst in homogeneous catalysis. Several strategies have been developed for the recycling of homogeneous ruthenium catalysts, which could be applicable to this compound.
Biphasic Systems: One approach involves the use of a biphasic system where the catalyst is preferentially soluble in one phase and the product in another, allowing for separation by simple decantation. For instance, a recyclable system using polyethylene (B3416737) glycol (PEG-400) and water has been shown to be effective for the recycling of [RuCl2(p-cymene)]2 in certain reactions.
Immobilization on a Solid Support: The catalyst can be heterogenized by anchoring it to a solid support. This allows for easy separation of the catalyst from the reaction mixture by filtration. However, this can sometimes lead to a decrease in catalytic activity and selectivity compared to the homogeneous system.
Membrane Filtration: Organic solvent nanofiltration (OSN) is another technique that can be used to separate the catalyst from the product stream. This method relies on the size difference between the catalyst molecule and the product molecules.
The applicability and efficiency of these methods would need to be experimentally verified for catalytic systems employing this compound.
Strategies for Enhancing Catalyst Longevity and Robustness
Improving the stability and lifespan of this compound is crucial for its practical application. Strategies to achieve this often focus on preventing the deactivation mechanisms discussed earlier.
Ligand Modification: The stability of the catalyst can be enhanced by modifying the ligands. For instance, the electronic and steric properties of the phosphine ligand can be tuned to create a more robust catalyst that is less prone to dissociation or oxidation. While (S)-xylbinap is a well-established ligand, further modifications could potentially improve catalyst stability.
Use of Additives: In some cases, the addition of co-catalysts or additives can help to stabilize the active catalytic species and prevent deactivation.
Optimization of Reaction Conditions: Careful optimization of reaction parameters such as temperature, pressure, solvent, and substrate-to-catalyst ratio can significantly impact the longevity of the catalyst. Operating at milder conditions can often reduce the rate of catalyst decomposition. chemimpex.com
The table below summarizes potential strategies to enhance the robustness of this compound.
| Strategy | Description | Potential Benefit |
| Ligand Modification | Altering the electronic and steric properties of the (S)-xylbinap ligand. | Increased stability against dissociation and oxidation. |
| Inert Atmosphere | Conducting reactions under an inert gas like nitrogen or argon. | Prevents oxidative deactivation of the ruthenium center and phosphine ligand. |
| Solvent Selection | Using degassed, high-purity solvents. | Minimizes reactions with impurities that could deactivate the catalyst. |
| Process Optimization | Fine-tuning reaction temperature, pressure, and concentrations. | Reduces thermal decomposition and other deactivation pathways. |
| Immobilization | Anchoring the catalyst to a solid support. | Facilitates recovery and can sometimes enhance stability. |
Further research is required to explore and validate these strategies specifically for the this compound catalyst in various catalytic applications.
Computational Chemistry Approaches to Understanding Rucl P Cymene S Xylbinap Cl Catalysis
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, making it exceptionally well-suited for studying catalytic cycles. In the context of [RuCl(p-cymene)((S)-xylbinap)]Cl and related ruthenium-BINAP catalysts, DFT is employed to map out the potential energy surface of a reaction, identifying the structures of intermediates and, crucially, the transition states that govern the reaction rate and selectivity.
A key area of investigation is the mechanism of asymmetric hydrogenation. For similar Ru-BINAP catalysts, a nonclassical metal-ligand bifunctional mechanism is often proposed. nih.gov This mechanism involves the simultaneous transfer of a hydride from the ruthenium center and a proton from a coordinated ligand to the substrate's carbonyl or imine group via a six-membered cyclic transition state. nih.gov DFT calculations are used to locate the geometry of this transition state and calculate its activation energy. The calculations can explore how factors like the presence of a base can alter the catalytic pathway, for instance by facilitating the generation of the active catalyst. rsc.org
Table 1: Representative DFT-Calculated Parameters for a Hypothetical Hydrogenation Reaction
| Parameter | Description | Typical Calculated Value (kcal/mol) |
| ΔG‡(TS1) | Free energy of activation for the rate-determining transition state leading to the major enantiomer. | 15.2 |
| ΔG‡(TS2) | Free energy of activation for the diastereomeric transition state leading to the minor enantiomer. | 17.0 |
| ΔΔG‡ | Difference in activation energies (ΔG‡(TS2) - ΔG‡(TS1)), which determines enantioselectivity. | 1.8 |
| ΔG(reaction) | Overall free energy change of the reaction, indicating spontaneity. | -25.5 |
Note: The data in this table is illustrative and represents typical values obtained from DFT studies on similar Ru-BINAP catalytic systems.
Molecular Dynamics (MD) Simulations of Catalyst-Substrate Interactions
While DFT is excellent for stationary points on a potential energy surface, Molecular Dynamics (MD) simulations provide a dynamic picture of the catalyst, substrate, and solvent molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe the conformational behavior of the catalyst and the process of substrate binding.
For a catalyst with a flexible ligand like (S)-xylbinap, the conformational dynamics of the biaryl phosphine (B1218219) backbone are critical. MD simulations can reveal how the catalyst structure fluctuates in solution and how it adapts upon substrate approach and binding. nih.gov These simulations can model the docking of a substrate into the catalyst's active site, identifying the most stable binding orientations and the key intermolecular interactions, such as hydrogen bonds or steric repulsions, that precede the chemical reaction. nih.govwinona.edu
The simulations track the trajectory of the system over time, providing insights into the stability of the catalyst-substrate complex. winona.edu By analyzing these trajectories, one can understand how the solvent environment influences the catalytic process and how the initial catalyst-substrate interactions guide the reaction toward a specific stereochemical outcome. This approach is particularly valuable for understanding how the bulky 3,5-xylyl groups on the phosphine ligands of the xylbinap create a specific chiral pocket that orients the incoming substrate.
Table 2: Typical Parameters and Outputs of an MD Simulation for Catalyst-Substrate Binding
| Simulation Parameter | Description | Example Value |
| Force Field | A set of empirical energy functions used to calculate forces between atoms. | AMBER, CHARMM |
| Simulation Time | The total duration of the simulated trajectory. | 100-500 nanoseconds |
| Solvent Model | Explicit representation of solvent molecules (e.g., water, isopropanol). | TIP3P, SPC/E |
| Temperature/Pressure | Controlled conditions to mimic the experimental setup. | 298 K / 1 atm |
| Primary Output | Root-Mean-Square Deviation (RMSD) to assess conformational stability. | Stabilizes at ~2-3 Å |
| Primary Output | Binding Free Energy (e.g., via MM/PBSA) to quantify interaction strength. | -5 to -15 kcal/mol |
Note: The data in this table is illustrative of a typical MD simulation setup and expected outputs.
Prediction of Enantioselectivity and Stereochemical Outcomes via Computational Modeling
One of the most significant applications of computational modeling in asymmetric catalysis is the prediction and rationalization of enantioselectivity. For catalysts like this compound, the chiral xylbinap ligand creates a chiral environment around the ruthenium center, which leads to the preferential formation of one enantiomer of the product over the other.
Computational modeling, primarily using DFT, explains this preference by analyzing the transition states leading to the different stereoisomers. nih.gov For a prochiral substrate, there are two possible diastereomeric transition states, one leading to the (R)-product and one to the (S)-product. The enantiomeric excess (ee) of the reaction is determined by the energy difference between these two transition states (ΔΔG‡). rsc.org A lower energy transition state corresponds to a faster reaction rate and, therefore, the formation of the major product enantiomer.
The origin of this energy difference is traced back to steric and electronic interactions within the transition state structures. Models can pinpoint destabilizing steric clashes or stabilizing non-covalent interactions (e.g., CH/π, hydrogen bonds) that favor one geometry over the other. rsc.orgnih.gov By calculating ΔΔG‡, the enantiomeric ratio and the enantiomeric excess can be predicted using the Eyring and Boltzmann equations, respectively. These predictions can then be compared with experimental results to validate the proposed model of stereodifferentiation.
Table 3: Hypothetical Transition State Energy Comparison and Predicted Enantioselectivity
| Transition State | Relative Free Energy (kcal/mol) | Predicted Product Ratio | Predicted Enantiomeric Excess (ee) |
| TS-(R) | 0.0 | 95.3% | 90.6% |
| TS-(S) | 1.8 | 4.7% |
Note: This table illustrates how the calculated energy difference between the two diastereomeric transition states at 298 K translates into a predicted enantiomeric excess. The values are hypothetical and representative of successful computational models.
In Silico Design and Screening of Novel Ruthenium-XylBINAP Analogues
Beyond explaining the behavior of existing catalysts, computational chemistry serves as a powerful tool for the in silico design and screening of new and improved catalysts. The modular nature of the this compound complex, with its distinct arene, phosphine ligand, and ancillary ligands, makes it an ideal candidate for computational modification.
The in silico design process typically follows a structured workflow:
Library Generation: A virtual library of catalyst analogues is created by systematically modifying the parent structure. This could involve changing the substituents on the phenyl rings of the xylbinap ligand, altering the biaryl backbone, or replacing the p-cymene (B1678584) arene ligand with other arenes.
Computational Screening: High-throughput computational screening is performed on this library. Simplified, less computationally expensive models might first be used to filter out unpromising candidates.
Detailed Analysis: The most promising candidates from the initial screening are then subjected to more rigorous DFT calculations to accurately predict their catalytic activity (by calculating activation barriers) and enantioselectivity (by calculating ΔΔG‡ values for key transition states).
Prioritization: Based on the computational results, a small number of the most promising novel catalysts are prioritized for experimental synthesis and testing.
This approach accelerates the discovery of new catalysts by focusing synthetic efforts on candidates with the highest probability of success, saving significant time and resources. nih.gov It allows for the exploration of a much wider chemical space than would be possible through synthesis alone and can lead to the discovery of catalysts with enhanced activity, selectivity, or stability. nih.gov
Table 4: Example of an In Silico Screening Workflow for Catalyst Analogues
| Analogue Modification | Predicted Activation Energy (kcal/mol) | Predicted ee (%) | Recommendation |
| Parent (XylBINAP) | 15.2 | 91% | Baseline |
| Analogue 1 (Pentafluorophenyl on P) | 18.5 | 85% | Lower Priority (Higher barrier) |
| Analogue 2 (Naphthyl instead of Xylyl) | 14.8 | 96% | High Priority (Improved ee) |
| Analogue 3 (Hexamethylbenzene arene) | 15.1 | 93% | Medium Priority (Slight improvement) |
| Analogue 4 (Different biaryl backbone) | 13.9 | 88% | High Priority (Lower barrier, but lower ee) |
Note: The data in this table is a hypothetical representation of a computational screening study, illustrating how different analogues are evaluated and prioritized for synthesis.
Advanced Methodologies and Future Research Directions in Rucl P Cymene S Xylbinap Cl Catalysis
Immobilization Techniques for Heterogeneous Catalysis with [RuCl(p-cymene)((S)-xylbinap)]Cl
To address challenges associated with catalyst recovery and reuse, significant research has focused on the immobilization of homogeneous catalysts like this compound. This transition to heterogeneous catalysis offers practical advantages in industrial applications.
Selection of Inert Support Materials and Grafting Strategies
The choice of an appropriate inert support is critical for the successful immobilization of the ruthenium complex. The support material influences the catalyst's structure, physicochemical properties, and ultimately its catalytic performance. researchgate.net Common support materials include inorganic oxides, carbon-based materials, and polymers.
Inorganic supports such as titania (TiO2), silica (B1680970) (SiO2), alumina (B75360) (Al2O3), and bentonite (B74815) have been investigated for ruthenium catalysts. researchgate.net The selection of the support can affect the metal particle size, with smaller particle sizes often leading to higher catalytic activity. researchgate.net For instance, studies have shown that ruthenium particles supported on bentonite can be smaller than those on other supports like titania or alumina. researchgate.net Carbon-based materials, including activated carbon and ordered mesoporous carbons (OMCs), are also widely used due to their high surface area and stability. nih.govresearchgate.netroyalsocietypublishing.org
Grafting strategies involve the attachment of the catalyst to the support material. This can be achieved through various methods, including:
Covalent Bonding: This involves forming a chemical bond between the catalyst and the support. For example, ruthenium complexes with phosphonate (B1237965) ligands have been grafted onto titania surfaces. chimia.chnih.govchimia.ch
Impregnation: This method involves depositing the catalyst onto the support from a solution, followed by solvent removal. google.com
Encapsulation: The catalyst can be physically entrapped within the pores of a support material.
A notable grafting strategy involves the use of bifunctional molecules that can both coordinate to the metal center and anchor to the support. For example, 6-aminohexanoic acid has been used as a capping agent for ruthenium nanoparticles, with its amine group coordinating to the ruthenium and its carboxyl group anchoring to an inorganic support. acs.org
Performance and Recyclability of Immobilized Catalysts
The performance of an immobilized catalyst is evaluated based on its activity, selectivity, and recyclability. An effective immobilized catalyst should maintain high catalytic activity and selectivity comparable to its homogeneous counterpart while allowing for easy separation and reuse over multiple reaction cycles.
Research has demonstrated the successful recycling of immobilized ruthenium catalysts. For example, a magnetic activated carbon-supported ruthenium-based catalyst used for the oxidation of 5-hydroxymethylfurfural (B1680220) could be reused for over 10 cycles with the product yield remaining essentially unchanged. royalsocietypublishing.org Similarly, a ruthenium catalyst supported on niobium pentoxide (Ru/Nb2O5) showed consistent results with high yields even after three recycles in the reductive amination of furfural. eurekalert.org
The table below summarizes the performance of various immobilized ruthenium catalysts.
| Catalyst Support | Application | Recyclability | Reference |
| Magnetic Activated Carbon | Oxidation of 5-hydroxymethylfurfural | >10 cycles with consistent yield | royalsocietypublishing.org |
| Niobium Pentoxide (Nb2O5) | Reductive amination of furfural | 3 cycles with >90% yield | eurekalert.org |
Application of this compound in Continuous Flow Chemistry Systems
Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. The integration of immobilized this compound into continuous flow reactors represents a significant step towards more efficient and scalable chemical synthesis.
In a flow system, the immobilized catalyst is packed into a column or reactor bed, and the reactants are continuously passed through it. This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to optimized product yields and selectivity. The use of a solid-supported catalyst simplifies product purification, as the catalyst remains in the reactor, eliminating the need for downstream separation processes.
Mechanochemical Approaches for Catalyst Synthesis and Application
Mechanochemistry, which utilizes mechanical force to induce chemical reactions, presents a solvent-free and often more efficient alternative to traditional solution-based synthesis. rsc.orgresearchgate.net This approach has been successfully applied to the synthesis of various ruthenium complexes. rsc.orgresearchgate.net
Ball-milling is a common mechanochemical technique where reactants are placed in a jar with grinding media (balls) and subjected to high-energy milling. This process can lead to the formation of ruthenium complexes in high yields and with significantly reduced reaction times compared to solution-based methods. rsc.org For example, the mechanosynthesis of ruthenium trisbipyridyl complexes was achieved in less than 3.5 hours with high yields, a significant improvement over solution-based methods that require long reaction times and often result in lower yields. rsc.org This solid-state, rapid, and green strategy has also been used for the synthesis of Ruthenium@Ordered Mesoporous Carbon (Ru@OMC) catalysts. nih.govresearchgate.net
Mechanochemistry can also be applied directly to catalytic reactions, where the catalyst, reactants, and any necessary additives are milled together. This solvent-less approach simplifies the reaction workup and reduces waste. rsc.org
Integration of this compound into Multicatalytic Systems
Multicatalytic systems, where two or more catalysts work in concert to perform a sequence of reactions in a single pot, offer a powerful strategy for streamlining complex chemical syntheses. The integration of this compound into such systems can enable the efficient construction of complex molecules.
For instance, a dual-site immobilized catalyst has been developed where both an N-heterocyclic carbene and a benzylidene ligand precursor of a ruthenium-based catalyst are immobilized on a tri-block copolymer. researchgate.net This dual-site catalyst can facilitate multiple reaction types, including ring-opening metathesis polymerization, ring-closing metathesis, and self-metathesis. researchgate.net
Sustainable Synthesis and Green Chemistry Principles in Ruthenium-Catalyzed Reactions
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Ruthenium catalysis, including reactions involving this compound, plays a significant role in advancing sustainable chemistry. researchgate.net
Key aspects of green chemistry in this context include:
Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product. rsc.org
Use of Renewable Feedstocks: Utilizing biomass-derived materials as starting points for chemical synthesis. honrel.com
Catalyst Efficiency and Recycling: Developing highly active catalysts that can be used in low loadings and can be efficiently recovered and reused. researchgate.netrsc.org The high efficiency of ruthenium catalysts means that only small amounts are needed, and recovery rates are typically high, minimizing the need for mining fresh ore. researchgate.net
Solvent Selection: Choosing environmentally benign solvents or, ideally, performing reactions in the absence of solvents. rsc.org Research has focused on performing ruthenium-catalyzed reactions in greener solvents like 2-methyltetrahydrofuran, PEG-400, and even water. rsc.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. rsc.org
Recent advancements in ruthenium-catalyzed C-H arylation have focused on improving the sustainability of the procedure by addressing factors like solvent choice, reaction temperature, reaction time, and catalyst loading. rsc.org For example, by increasing the reaction temperature, researchers were able to significantly reduce the catalyst loading required for a C-H arylation reaction. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
